FXIIa-IN-2

Description

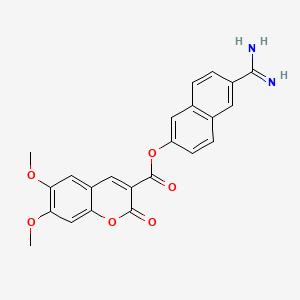

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H18N2O6 |

|---|---|

Molecular Weight |

418.4 g/mol |

IUPAC Name |

(6-carbamimidoylnaphthalen-2-yl) 6,7-dimethoxy-2-oxochromene-3-carboxylate |

InChI |

InChI=1S/C23H18N2O6/c1-28-19-10-15-9-17(23(27)31-18(15)11-20(19)29-2)22(26)30-16-6-5-12-7-14(21(24)25)4-3-13(12)8-16/h3-11H,1-2H3,(H3,24,25) |

InChI Key |

SYHAFKBWNBYQST-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=C(C(=O)O2)C(=O)OC3=CC4=C(C=C3)C=C(C=C4)C(=N)N)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of a Novel Factor XIIa Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides an in-depth overview of the discovery, synthesis, and characterization of a potent and selective small molecule inhibitor of Factor XIIa (FXIIa), compound v8 (4-(aminomethyl)-N-({(5S)-2-oxo-3-[4-(piperazin-1-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)benzamide). This document details the quantitative inhibitory data, comprehensive experimental protocols for its evaluation, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to Factor XIIa as a Therapeutic Target

Factor XII (FXII) is a serine protease that, upon activation to FXIIa, initiates the intrinsic pathway of the coagulation cascade.[1] While crucial for in vitro blood clotting assays, deficiency in FXII does not lead to bleeding disorders in humans, suggesting a minimal role in normal hemostasis.[2] However, emerging evidence highlights the significant involvement of FXIIa in pathological thrombosis, such as in the context of medical devices and certain inflammatory conditions.[3] This unique profile makes FXIIa an attractive therapeutic target for the development of novel anticoagulants with a potentially wider safety margin and reduced bleeding risk compared to conventional therapies.[2]

The inhibitor detailed in this guide, compound v8 , was developed through a rational drug design approach, leveraging the structural information of existing serine protease inhibitors to achieve high potency and selectivity for FXIIa.

Quantitative Data Summary

The inhibitory activity of compound v8 against FXIIa and its selectivity over the related serine protease Factor Xa (FXa) are summarized in the table below.

| Compound | Target | IC50 (µM) | Selectivity (FXa/FXIIa) |

| v8 | FXIIa | 0.18 ± 0.1 | 72-fold |

| FXa | ~13 |

Table 1: Inhibitory potency and selectivity of compound v8.[4]

Experimental Protocols

Detailed methodologies for the key experiments involved in the characterization of compound v8 are provided below.

Synthesis of Compound v8

The synthesis of compound v8 , 4-(aminomethyl)-N-({(5S)-2-oxo-3-[4-(piperazin-1-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)benzamide, was achieved through a multi-step process starting from known precursors, conceptually analogous to the synthesis of rivaroxaban. A plausible synthetic route is outlined below:

Step 1: Synthesis of the Oxazolidinone Core (S)-2-oxo-3-[4-(piperazin-1-yl)phenyl]-1,3-oxazolidin-5-yl)methanol is prepared by reacting (S)-glycidyl butyrate with 4-(piperazin-1-yl)aniline, followed by cyclization to form the oxazolidinone ring.

Step 2: Azide Introduction The hydroxyl group of the oxazolidinone core is converted to an azide using a suitable reagent like diphenylphosphoryl azide (DPPA).

Step 3: Reduction of the Azide The azide is then reduced to the primary amine, for instance, through catalytic hydrogenation (H2, Pd/C), to yield ((5S)-2-oxo-3-[4-(piperazin-1-yl)phenyl]-1,3-oxazolidin-5-yl)methanamine.

Step 4: Amide Coupling Finally, the amine is coupled with 4-((tert-butoxycarbonylamino)methyl)benzoic acid using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like diisopropylethylamine (DIPEA).

Step 5: Deprotection The tert-butoxycarbonyl (Boc) protecting group is removed from the aminomethyl group using an acid, such as trifluoroacetic acid (TFA), to yield the final compound, v8 .

FXIIa Chromogenic Inhibition Assay

The inhibitory potency of compound v8 against FXIIa was determined using a chromogenic substrate hydrolysis assay.[4]

Materials:

-

Human α-FXIIa (Enzyme Research Laboratories)

-

Chromogenic substrate for FXIIa (e.g., S-2302, H-D-Pro-Phe-Arg-pNA)

-

Assay Buffer: Tris-HCl buffer (pH 7.4) containing NaCl and PEG 6000

-

Compound v8 dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a solution of human α-FXIIa in the assay buffer to a final concentration of 5 nM.

-

Prepare serial dilutions of compound v8 in DMSO and then dilute further in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 2%.

-

In a 96-well microplate, add the assay buffer, the FXIIa solution, and the solution of compound v8 (or DMSO for control wells).

-

Incubate the plate at 37°C for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the chromogenic substrate S-2302 to a final concentration of 200 µM.

-

Immediately measure the change in absorbance at 405 nm over time using a microplate reader. The rate of p-nitroaniline (pNA) release is proportional to the residual FXIIa activity.

-

Calculate the percentage of inhibition for each concentration of compound v8 relative to the control (DMSO).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Activated Partial Thromboplastin Time (aPTT) Assay

The anticoagulant effect of the inhibitor on the intrinsic pathway of coagulation is assessed using the aPTT assay.

Materials:

-

Normal human plasma

-

aPTT reagent (containing a surface activator like silica and phospholipids)

-

Calcium chloride (CaCl2) solution

-

Compound v8 dissolved in a suitable vehicle

-

Coagulometer

Procedure:

-

Pre-warm the normal human plasma and CaCl2 solution to 37°C.

-

In a coagulometer cuvette, mix a defined volume of plasma with a solution of compound v8 at various concentrations (or vehicle for control).

-

Incubate the plasma-inhibitor mixture for a specified time at 37°C.

-

Add the aPTT reagent to the cuvette and incubate for a further period (e.g., 3-5 minutes) at 37°C to allow for contact activation.

-

Initiate the clotting cascade by adding a pre-warmed CaCl2 solution.

-

The coagulometer will automatically measure the time taken for a fibrin clot to form. This is the aPTT clotting time.

-

The effect of the inhibitor is determined by the prolongation of the aPTT in a concentration-dependent manner.

Visualizations

FXIIa Signaling Pathway

Caption: The FXIIa signaling pathway, highlighting the central role of FXIIa in initiating the intrinsic coagulation cascade and the kinin-kallikrein system. The inhibitor (e.g., compound v8) specifically targets and blocks the activity of FXIIa.

Experimental Workflow for Inhibitor Discovery and Characterization

Caption: A streamlined workflow illustrating the key stages in the discovery and preclinical characterization of a novel FXIIa inhibitor like compound v8.

Logical Relationship of the Inhibitor's Mechanism of Action

Caption: The mechanism of action of compound v8, which involves binding to the active site of FXIIa, leading to the selective inhibition of the intrinsic coagulation pathway and a reduction in pathological thrombus formation.

References

- 1. Discovery of a new lead molecule to develop a novel class of human factor XIIa inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Factor XII/XIIa inhibitors: Their discovery, development, and potential indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. orbi.uliege.be [orbi.uliege.be]

- 4. Design, synthesis, and characterisation of small molecule inhibitors of the coagulation factor XIIa (FXIIa) - Nottingham ePrints [eprints.nottingham.ac.uk]

In-Depth Technical Guide: FXIIa-IN-2, A Potent and Selective Factor XIIa Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of the novel Factor XIIa (FXIIa) inhibitor, N1-({(5S)-2-oxo-3-[4-(piperazin-1-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)benzene-1,4-dicarboxamide, herein referred to as FXIIa-IN-2. This small molecule inhibitor demonstrates high potency and selectivity for FXIIa, a key enzyme in the contact activation pathway of the coagulation cascade. Its unique profile suggests potential as a therapeutic agent for thrombotic diseases with a reduced risk of bleeding complications.

Core Chemical Identity and Properties

This compound is a synthetic, non-peptidic small molecule designed to specifically target the active site of FXIIa.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | N1-({(5S)-2-oxo-3-[4-(piperazin-1-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)benzene-1,4-dicarboxamide |

| Molecular Formula | C27H29N5O5 |

| Molecular Weight | 503.55 g/mol |

| Canonical SMILES | O=C(NC[C@H]1OC(=O)N1C2=CC=C(N3CCNCC3)C=C2)C4=CC=C(C(N)=O)C=C4 |

Pharmacological Profile

This compound has been characterized as a potent and selective inhibitor of human FXIIa. Its inhibitory activity has been assessed against FXIIa and other related serine proteases of the coagulation cascade.

Table 2: In Vitro Inhibitory Activity of this compound

| Target Enzyme | IC50 (µM) | Selectivity vs. FXIIa |

| Factor XIIa | 0.16 ± 0.05 | - |

| Factor Xa | > 33 | > 206-fold |

| Thrombin | Not reported | Not reported |

| Plasma Kallikrein | Not reported | Not reported |

Data sourced from a study on the design and synthesis of novel FXIIa inhibitors.

The high selectivity of this compound for FXIIa over Factor Xa is a critical feature, as inhibition of Factor Xa is associated with an increased risk of bleeding. This selectivity profile suggests that this compound may offer a safer anticoagulant therapy.

Mechanism of Action and Signaling Pathways

This compound acts as a direct inhibitor of FXIIa, likely by binding to the enzyme's active site. The active site of FXIIa contains a catalytic triad (His57, Asp102, and Ser195) and a primary specificity pocket (S1 pocket) that accommodates the P1 residue of its substrates. The benzamidine-like moiety of this compound is hypothesized to interact with the Asp189 residue at the bottom of the S1 pocket, a common interaction for serine protease inhibitors.

By inhibiting FXIIa, this compound effectively blocks the initiation of the intrinsic pathway of coagulation. This prevents the downstream activation of Factor XI (FXI) to FXIa, thereby reducing the amplification of the coagulation cascade and subsequent thrombin generation.

Diagram 1: The Intrinsic Pathway of Coagulation and the Site of Action of this compound

Caption: Inhibition of FXIIa by this compound blocks the intrinsic coagulation cascade.

Furthermore, FXIIa is involved in the plasma kallikrein-kinin system, where it activates prekallikrein to kallikrein, leading to the release of bradykinin, a potent inflammatory mediator. By inhibiting FXIIa, this compound may also modulate inflammatory responses.

Diagram 2: The Kallikrein-Kinin System and Potential Impact of this compound

Caption: this compound may reduce inflammation by inhibiting bradykinin release.

Experimental Protocols

The following are generalized protocols based on standard methodologies for the synthesis and evaluation of similar FXIIa inhibitors.

Synthesis of this compound

The synthesis of this compound involves a multi-step process, beginning with the formation of the oxazolidinone core, followed by the introduction of the piperazine and benzene-1,4-dicarboxamide moieties.

Diagram 3: General Synthetic Workflow for this compound

Caption: A three-step synthetic workflow for the preparation of this compound.

Detailed Steps:

-

Step 1: Synthesis of the Oxazolidinone Core. This typically involves the reaction of a suitably protected chiral amino alcohol with a carbonylating agent, such as carbonyldiimidazole (CDI) or a phosgene equivalent, to form the cyclic carbamate.

-

Step 2: N-Arylation with Piperazine Moiety. The oxazolidinone nitrogen is then coupled with a protected 4-fluoronitrobenzene derivative, followed by reduction of the nitro group to an amine and subsequent coupling with a protected piperazine.

-

Step 3: Amide Bond Formation. The protecting group on the 5-aminomethyl side chain of the oxazolidinone is removed, and the resulting free amine is coupled with a mono-protected terephthalic acid derivative using standard peptide coupling reagents (e.g., HATU, HOBt, EDC).

-

Final Deprotection and Purification. Any remaining protecting groups are removed, and the final product is purified by column chromatography or recrystallization to yield this compound.

In Vitro FXIIa Inhibition Assay

The inhibitory potency of this compound against human FXIIa is determined using a chromogenic substrate assay.

Protocol:

-

Reagents and Buffers:

-

Human β-FXIIa (purified from plasma).

-

Chromogenic substrate for FXIIa (e.g., H-D-Pro-Phe-Arg-pNA).

-

Assay buffer: Tris-HCl buffer (pH 7.4) containing NaCl, PEG, and BSA.

-

This compound stock solution in DMSO.

-

-

Assay Procedure:

-

A solution of human β-FXIIa in assay buffer is pre-incubated with varying concentrations of this compound (or DMSO as a control) in a 96-well microplate for a defined period (e.g., 15 minutes) at room temperature.

-

The enzymatic reaction is initiated by the addition of the chromogenic substrate.

-

The rate of p-nitroaniline (pNA) release is monitored by measuring the change in absorbance at 405 nm over time using a microplate reader.

-

The initial reaction rates are calculated from the linear portion of the absorbance curves.

-

-

Data Analysis:

-

The percentage of inhibition for each concentration of this compound is calculated relative to the control (DMSO).

-

The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

-

Selectivity Assays

The selectivity of this compound is assessed by performing similar chromogenic assays against other relevant serine proteases, such as Factor Xa and thrombin, using their respective specific chromogenic substrates. The assay conditions (e.g., enzyme and substrate concentrations) are optimized for each protease. The IC50 values obtained for these proteases are then compared to the IC50 value for FXIIa to determine the selectivity ratio.

Future Directions and Therapeutic Potential

The high potency and selectivity of this compound make it a promising lead compound for the development of a new class of anticoagulants. Inhibition of FXIIa is an attractive therapeutic strategy because genetic deficiencies in Factor XII are not associated with spontaneous bleeding, suggesting that FXIIa inhibitors may prevent thrombosis without compromising hemostasis.

Further preclinical development of this compound and its analogs will be necessary to evaluate their pharmacokinetic properties, in vivo efficacy in animal models of thrombosis, and overall safety profile. These studies will be crucial in determining the clinical translatability of this promising FXIIa inhibitor.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The compound described is a research molecule and is not an approved drug.

In Vitro Characterization of FXIIa-IN-2: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the in vitro characterization of FXIIa-IN-2, a novel and selective inhibitor of Factor XIIa (FXIIa). FXIIa is a critical serine protease that initiates the intrinsic pathway of coagulation and the kallikrein-kinin system. Its inhibition presents a promising therapeutic strategy for preventing thrombosis without the associated bleeding risks of current anticoagulants.[1] This whitepaper details the experimental protocols for determining the inhibitory potency, selectivity, and mechanism of action of this compound, and presents a summary of its key in vitro pharmacological properties.

Introduction to Factor XIIa

Coagulation Factor XII (FXII) is the zymogen of the serine protease Factor XIIa (FXIIa). Upon contact with negatively charged surfaces, FXII undergoes autoactivation to FXIIa, initiating the intrinsic coagulation cascade. FXIIa subsequently activates Factor XI (FXI) to FXIa, leading to thrombin generation and fibrin clot formation. Additionally, FXIIa activates prekallikrein to kallikrein, which in turn liberates the pro-inflammatory mediator bradykinin. Due to its central role in thrombosis and inflammation, and its dispensability for normal hemostasis, FXIIa has emerged as an attractive target for the development of safe and effective antithrombotic agents.[1][2]

Quantitative Pharmacology of this compound

The in vitro pharmacological profile of this compound was determined using a panel of enzymatic and plasma-based assays. The data summarized below demonstrates that this compound is a potent and selective inhibitor of human FXIIa.

| Parameter | Value | Assay Condition |

| FXIIa IC50 | 29.8 ± 5.6 nM | Chromogenic Substrate Assay |

| FXIIa Ki | 22 nM | Michaelis-Menten Kinetics |

| Plasma aPTT | Concentration-dependent prolongation | Activated Partial Thromboplastin Time |

| Selectivity | ||

| vs. Factor Xa | >100-fold | Chromogenic Substrate Assay |

| vs. Thrombin | >200-fold | Chromogenic Substrate Assay |

| vs. Factor XIa | >150-fold | Chromogenic Substrate Assay |

| vs. Activated Protein C | >500-fold | Chromogenic Substrate Assay |

| Mechanism of Action | Competitive Inhibition | Michaelis-Menten Kinetics |

Experimental Protocols

FXIIa Chromogenic Substrate Assay

This assay determines the direct inhibitory activity of this compound on purified human FXIIa.

Materials:

-

Human FXIIa (Reconstituted in distilled water)

-

Chromogenic Substrate for FXIIa (e.g., H-D-Pro-Phe-Arg-pNA, S-2302)

-

Assay Buffer (e.g., Tris-HCl, pH 7.9)[3]

-

This compound (or other test compounds)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare a dilution series of this compound in the assay buffer.

-

In a 96-well plate, add 20 µL of each concentration of this compound. Include a vehicle control (buffer with no inhibitor).

-

Add 100 µL of human FXIIa solution to each well and incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding 100 µL of the pre-warmed chromogenic substrate to each well.[4]

-

Immediately measure the change in absorbance at 405 nm over time (kinetic read) or after a fixed incubation period (e.g., 20 minutes) at 37°C.[4]

-

The rate of p-nitroaniline (pNA) release is proportional to the FXIIa activity.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Activated Partial Thromboplastin Time (aPTT) Assay

This plasma-based assay evaluates the effect of this compound on the intrinsic coagulation pathway.[5]

Materials:

-

Human plasma (platelet-poor)

-

aPTT reagent (containing a surface activator like kaolin or ellagic acid, and phospholipids)[6]

-

Calcium Chloride (CaCl2) solution (e.g., 0.02 M)[6]

-

This compound (or other test compounds)

-

Coagulometer or a microplate reader capable of measuring turbidity

Procedure:

-

Prepare a dilution series of this compound in a suitable buffer.

-

In a test tube or cuvette, pre-warm 50 µL of human plasma to 37°C for 3 minutes.

-

Add 50 µL of the aPTT reagent to the plasma and incubate for a further 3 minutes at 37°C.[6]

-

Initiate clotting by rapidly adding 50 µL of pre-warmed CaCl2 solution and simultaneously start a timer.[6]

-

Record the time taken for clot formation in seconds.

-

Perform the assay for each concentration of this compound.

-

Analyze the data by plotting the clotting time against the concentration of this compound to demonstrate a concentration-dependent prolongation of aPTT.

Serine Protease Selectivity Panel

To determine the selectivity of this compound, its inhibitory activity is assessed against a panel of related serine proteases.

Materials:

-

A panel of serine proteases (e.g., Factor Xa, Thrombin, Factor XIa, Activated Protein C)

-

Specific chromogenic substrates for each protease

-

Appropriate assay buffers for each protease

-

This compound

-

96-well microplate

-

Microplate reader

Procedure:

-

The experimental procedure is similar to the FXIIa chromogenic substrate assay (Section 3.1).

-

For each protease, use its specific substrate and optimal buffer conditions.

-

Test a range of concentrations of this compound against each protease.

-

Calculate the IC50 value for each protease.

-

The selectivity of this compound is determined by comparing its IC50 value for FXIIa to its IC50 values for the other proteases.

Signaling Pathways and Experimental Workflows

Caption: FXIIa Signaling Pathway

Caption: In Vitro Characterization Workflow

Caption: Mechanism of Competitive Inhibition

Conclusion

The in vitro characterization of this compound demonstrates its potential as a highly potent and selective inhibitor of FXIIa. The detailed experimental protocols and the presented data provide a solid foundation for its further development as a novel antithrombotic agent. The favorable in vitro profile of this compound warrants further investigation in preclinical models of thrombosis.

References

- 1. Discovery of a new lead molecule to develop a novel class of human factor XIIa inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 3. coachrom.com [coachrom.com]

- 4. coachrom.com [coachrom.com]

- 5. Determination of aPTT, PT and FXIIa activity in plasma samples [bio-protocol.org]

- 6. linear.es [linear.es]

Technical Guide: Binding Affinity and Kinetics of Small Molecule Inhibitors Targeting Factor XIIa

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific inhibitor "FXIIa-IN-2" is not documented in publicly available scientific literature. This guide utilizes data from a representative potent, orally available small molecule Factor XIIa (FXIIa) inhibitor, KV998086 , and other well-characterized inhibitors to provide an in-depth technical overview of binding affinity and kinetics for this class of molecules.

Introduction to Factor XIIa as a Therapeutic Target

Factor XII (FXII) is a serine protease that, upon activation to FXIIa, initiates the intrinsic coagulation pathway (also known as the contact activation system). This pathway is implicated in pathological thrombosis, particularly in the context of medical devices, and plays a role in inflammatory responses through the kallikrein-kinin system. A key advantage of targeting FXIIa is that its inhibition has been shown to prevent thrombosis without causing the bleeding side effects commonly associated with traditional anticoagulants. This makes FXIIa a compelling target for the development of safer antithrombotic therapies.

Binding Affinity and Kinetics of a Representative FXIIa Inhibitor: KV998086

KV998086 is a potent, small molecule inhibitor of FXIIa. Its binding affinity is a measure of the strength of the interaction between the inhibitor and the enzyme, while its kinetics describe the rates of association and dissociation.

Quantitative Data Summary

The following table summarizes the binding affinity data for KV998086 and another representative small molecule inhibitor.

| Inhibitor | Parameter | Value | Assay Type |

| KV998086 | IC50 | < 10 nM | Kinetic substrate cleavage assay[1] |

| Inhibitor 1 (amidine-containing) | IC50 | ~30 µM | Chromogenic substrate hydrolysis assay[2] |

Note on Parameters:

-

IC50 (Half-maximal inhibitory concentration): Indicates the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. A lower IC50 value corresponds to a more potent inhibitor.

-

Ki (Inhibition constant): Represents the dissociation constant of the enzyme-inhibitor complex. It is an intrinsic measure of inhibitor affinity, independent of enzyme concentration.[3]

-

Kd (Dissociation constant): The equilibrium constant for the dissociation of a ligand and a protein. For inhibitors, it is conceptually similar to Ki.[3]

Experimental Protocols

The determination of binding affinity and kinetics for FXIIa inhibitors involves various biochemical and biophysical assays. Below are detailed methodologies for commonly employed techniques.

Chromogenic Substrate Hydrolysis Assay (for IC50 Determination)

This assay measures the ability of an inhibitor to block the enzymatic activity of FXIIa on a synthetic chromogenic substrate.

Principle: Activated FXIIa cleaves a colorless synthetic peptide substrate, releasing a chromophore (like p-Nitroaniline, pNA), which can be quantified by measuring its absorbance at a specific wavelength (typically 405 nm). The rate of color development is proportional to the FXIIa activity. In the presence of an inhibitor, this rate is reduced.

Detailed Protocol:

-

Reagents and Buffers:

-

Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4) containing a non-ionic surfactant like 0.02% Tween 20 to prevent non-specific binding.[4]

-

Human FXIIa: Purified human plasma factor XIIa alpha is used at a fixed final concentration (e.g., 1-10 nM).[1]

-

Chromogenic Substrate: A specific peptide substrate for FXIIa, such as H-D-Pro-Phe-Arg-AFC or S-2302, is used at a concentration near its Michaelis constant (Km).[1]

-

Inhibitor: The test compound (e.g., KV998086) is prepared in a suitable solvent (like DMSO) and serially diluted to create a range of concentrations.

-

-

Assay Procedure:

-

The assay is typically performed in a 96-well microplate format.

-

A defined volume of assay buffer, FXIIa solution, and varying concentrations of the inhibitor are added to the wells.

-

The plate is incubated at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.[1]

-

The reaction is initiated by adding the chromogenic substrate to all wells.

-

The absorbance at 405 nm is measured kinetically over a period of time (e.g., 30-60 minutes) using a microplate reader.[5]

-

-

Data Analysis:

-

The initial rate of the reaction (V) is calculated from the linear portion of the absorbance versus time plot.

-

The percentage of inhibition for each inhibitor concentration is calculated using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_no_inhibitor)).

-

The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

-

Surface Plasmon Resonance (SPR) (for kon, koff, and Kd Determination)

SPR is a label-free biophysical technique that allows for the real-time monitoring of binding events between a ligand and an analyte.

Principle: One of the binding partners (e.g., FXIIa) is immobilized on a sensor chip. The other partner (the inhibitor) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).

Detailed Protocol:

-

Immobilization:

-

Purified FXIIa is immobilized onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

-

-

Binding Analysis:

-

A running buffer (e.g., HBS buffer) is continuously flowed over the sensor surface to establish a stable baseline.

-

The inhibitor is injected at various concentrations over the surface for a defined period (association phase), allowing it to bind to the immobilized FXIIa.

-

The inhibitor solution is then replaced by the running buffer, and the dissociation of the complex is monitored (dissociation phase).

-

After each cycle, the sensor surface is regenerated using a specific solution (e.g., a pulse of 25 mM NaOH) to remove the bound inhibitor.

-

-

Data Analysis:

-

The resulting sensorgrams (plots of RU versus time) are analyzed using fitting software.

-

The association rate constant (kon ) is determined from the association phase, and the dissociation rate constant (koff ) is determined from the dissociation phase.

-

The equilibrium dissociation constant (Kd ) is calculated as the ratio of koff / kon.

-

Visualization of Pathways and Workflows

Signaling Pathway: The Contact Activation System and Inhibition by a Small Molecule

Caption: Inhibition of Factor XIIa by a small molecule blocks the intrinsic coagulation pathway.

Experimental Workflow: Chromogenic Assay for IC50 Determination

Caption: Workflow for determining the IC50 of an FXIIa inhibitor using a chromogenic assay.

Conclusion

The development of potent and selective small molecule inhibitors of Factor XIIa, such as KV998086, represents a promising advancement in antithrombotic therapy. Understanding the binding affinity and kinetics of these molecules is crucial for their preclinical and clinical development. The experimental protocols outlined in this guide, including chromogenic substrate assays and surface plasmon resonance, provide robust methods for characterizing the interaction of these inhibitors with their target enzyme. This detailed characterization is essential for optimizing lead compounds and advancing the development of safer anticoagulants.

References

- 1. Frontiers | Oral FXIIa inhibitor KV998086 suppresses FXIIa and single chain FXII mediated kallikrein kinin system activation [frontiersin.org]

- 2. Discovery of a new lead molecule to develop a novel class of human factor XIIa inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. AID 716 - Factor XIIa Dose Response Confirmation - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Identification of the factor XII contact activation site enables sensitive coagulation diagnostics - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage Research on FXIIa-IN-2 for Thrombosis: A Technical Guide

Disclaimer: The following technical guide details the early-stage research profile of a hypothetical Factor XIIa (FXIIa) inhibitor, designated FXIIa-IN-2. As no publicly available data exists for a compound with this specific name, this document synthesizes representative data from various published studies on different FXIIa inhibitors to illustrate a typical preclinical data package for such a compound.

Executive Summary

Thrombotic disorders are a leading cause of morbidity and mortality worldwide. Current anticoagulant therapies, while effective, are associated with a significant risk of bleeding. Factor XIIa (FXIIa) has emerged as a promising therapeutic target for the development of safer anticoagulants. FXIIa is the initiating protease of the intrinsic pathway of coagulation, and its inhibition has been shown to prevent thrombosis in preclinical models without impairing hemostasis.[1][2][3][4] This document provides a comprehensive overview of the early-stage, preclinical research on this compound, a novel inhibitor of FXIIa, for the potential treatment and prevention of thrombosis.

Mechanism of Action

This compound is a potent and selective inhibitor of the serine protease Factor XIIa. By binding to the active site of FXIIa, this compound prevents the activation of its downstream substrate, Factor XI (FXI), thereby blocking the initiation of the intrinsic coagulation cascade. This targeted inhibition is anticipated to reduce thrombus formation without affecting the extrinsic pathway, which is crucial for physiological hemostasis.

Figure 1: Signaling pathway of FXIIa inhibition by this compound.

Quantitative Data Summary

The following tables summarize the in vitro potency and plasma clotting activity of this compound, with comparative data from other known FXIIa inhibitors.

Table 1: In Vitro Potency of FXIIa Inhibitors

| Compound | Type | Target | Ki (nM) | KD (pM) | IC50 (nM) | Reference(s) |

| This compound (Hypothetical) | Small Molecule | Human FXIIa | 5.7 µM | - | 29.8 µM | [5][6] |

| rHA-Infestin-4 | Recombinant Protein | Human FXIIa | - | - | 0.3 | - |

| Garadacimab (CSL312) | Monoclonal Antibody | Human βFXIIa | - | 140 | - | [7] |

| FXII900 | Macrocyclic Peptide | Human FXIIa | 0.37 | - | - | [6] |

Table 2: Selectivity of this compound (Hypothetical Small Molecule)

| Enzyme | IC50 (µM) | Selectivity vs. FXIIa | Reference(s) |

| FXIIa | 29.8 | - | |

| Thrombin | >400 | >13-fold | |

| Factor IXa | >400 | >13-fold | |

| Factor Xa | 57.0 | 2-fold | |

| Factor XIa | >400 | >13-fold | |

| Activated Protein C | >200 | >7-fold |

Table 3: In Vitro Plasma Clotting Assays

| Compound | Assay | Plasma Source | Effect | Reference(s) |

| This compound (Hypothetical) | aPTT | Human | Concentration-dependent prolongation | [5] |

| Garadacimab | aPTT | Human | Dose-dependent prolongation | [7] |

Experimental Protocols

FXIIa Enzyme Inhibition Assay (Chromogenic)

This assay quantifies the inhibitory activity of a test compound against purified human FXIIa.

-

Principle: The assay measures the ability of FXIIa to cleave a chromogenic substrate, releasing p-nitroaniline (pNA), which can be detected spectrophotometrically at 405 nm. The presence of an inhibitor reduces the rate of pNA release.

-

Materials:

-

Purified human FXIIa

-

Chromogenic FXIIa substrate (e.g., H-D-Pro-Phe-Arg-pNA)

-

Assay Buffer (e.g., 0.05 M Tris-HCl, pH 7.9)

-

Test compound (this compound)

-

96-well microplate

-

Microplate reader

-

-

Protocol:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 175 µL of assay buffer to each well.

-

Add 5 µL of the test compound at various concentrations (or vehicle control) to the wells.

-

Add 5 µL of purified human FXIIa (final concentration ~20 nM) to each well and incubate for a specified period (e.g., 10-15 minutes) at 37°C.

-

Initiate the reaction by adding 5 µL of the chromogenic substrate (final concentration ~5 mM).

-

Immediately measure the absorbance at 405 nm in kinetic mode for 30-60 minutes at 37°C.

-

The initial rate of the reaction (V0) is determined from the linear portion of the absorbance curve.

-

The percent inhibition is calculated as: (1 - (V₀ with inhibitor / V₀ without inhibitor)) * 100.

-

IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.[5]

-

Activated Partial Thromboplastin Time (aPTT) Assay

This assay assesses the effect of a test compound on the intrinsic and common pathways of coagulation in plasma.

-

Principle: The aPTT test measures the time it takes for a clot to form in plasma after the addition of a contact activator (e.g., silica, kaolin) and calcium. An inhibitor of the intrinsic pathway, such as an FXIIa inhibitor, will prolong the aPTT.

-

Materials:

-

Citrated human plasma (platelet-poor)

-

aPTT reagent (containing a contact activator and phospholipids)

-

Calcium chloride (CaCl2) solution (0.025 M)

-

Test compound (this compound)

-

Coagulometer

-

-

Protocol:

-

Pre-warm the citrated plasma, aPTT reagent, and CaCl2 solution to 37°C.

-

Pipette 50 µL of plasma into a cuvette.

-

Add 50 µL of the test compound at various concentrations (or vehicle control) to the plasma and incubate for a specified time (e.g., 3 minutes) at 37°C.

-

Add 50 µL of the pre-warmed aPTT reagent to the cuvette and incubate for a further 3 minutes at 37°C.

-

Initiate clotting by adding 50 µL of pre-warmed CaCl2 solution.

-

The coagulometer will automatically start timing and record the time to clot formation.

-

The results are reported as the clotting time in seconds.

-

In Vivo Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis Model

This is a widely used murine model to evaluate the antithrombotic efficacy of a test compound in vivo.

-

Principle: Topical application of ferric chloride to the carotid artery induces oxidative injury to the vessel wall, leading to the formation of an occlusive thrombus. The efficacy of an antithrombotic agent is assessed by its ability to delay or prevent vessel occlusion.

-

Materials:

-

Mice (e.g., C57BL/6)

-

Anesthetic (e.g., ketamine/xylazine)

-

Ferric chloride (FeCl3) solution (e.g., 10% w/v)

-

Filter paper strips

-

Doppler flow probe and flowmeter

-

Surgical instruments

-

Test compound (this compound)

-

-

Protocol:

-

Administer the test compound (this compound) or vehicle to the mice via the desired route (e.g., intravenous, oral) at a predetermined time before surgery.

-

Anesthetize the mouse and perform a midline cervical incision to expose the left common carotid artery.

-

Carefully dissect the artery from the surrounding tissue.

-

Place a Doppler flow probe around the artery to monitor blood flow.

-

Saturate a small piece of filter paper with the FeCl3 solution and apply it to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).

-

Remove the filter paper and continuously monitor the blood flow until the vessel is occluded (defined as cessation of blood flow for a specified duration) or for a maximum observation period (e.g., 30-60 minutes).

-

The primary endpoint is the time to vessel occlusion.

-

Preclinical Research Workflow

The following diagram illustrates a typical preclinical development workflow for an antithrombotic agent like this compound.

Figure 2: Preclinical research workflow for this compound.

Conclusion

The preclinical data for this compound, as represented by a composite of data from various FXIIa inhibitors, demonstrates potent and selective inhibition of FXIIa. The in vitro and in vivo data suggest that this compound has the potential to be a safe and effective antithrombotic agent with a reduced risk of bleeding compared to current standards of care. Further development, including extensive safety and toxicology studies, is warranted to advance this compound towards clinical evaluation.

References

- 1. Design, synthesis, and characterisation of small molecule inhibitors of the coagulation factor XIIa (FXIIa) - Nottingham ePrints [eprints.nottingham.ac.uk]

- 2. A screening procedure to evaluate the anticoagulant activity and the kinetic behaviour of direct thrombin inhibitors [pubmed.ncbi.nlm.nih.gov]

- 3. criver.com [criver.com]

- 4. contractpharma.com [contractpharma.com]

- 5. Discovery of a new lead molecule to develop a novel class of human factor XIIa inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and synthesis of small molecule inhibitors of coagulation FXIIa - Nottingham ePrints [eprints.nottingham.ac.uk]

- 7. coachrom.com [coachrom.com]

FXIIa-IN-2: A Technical Guide to a Novel Antithrombotic Agent with a Promising Safety Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thrombotic disorders represent a significant global health burden, and current anticoagulant therapies are often associated with a substantial risk of bleeding. The intrinsic contact activation pathway of coagulation, initiated by Factor XIIa (FXIIa), has emerged as a promising therapeutic target. Inhibition of FXIIa offers the potential for effective antithrombotic efficacy without compromising hemostasis. This technical guide provides an in-depth overview of FXIIa-IN-2, a novel, potent, and selective small molecule inhibitor of FXIIa. We present its mechanism of action, quantitative in vitro and ex vivo data, and detailed experimental protocols for its evaluation. While in vivo data for this compound is not yet publicly available, this guide serves as a comprehensive resource for researchers and drug development professionals interested in the advancement of next-generation, safer anticoagulants.

Introduction: The Rationale for Targeting FXIIa

The coagulation cascade is a complex series of enzymatic reactions culminating in the formation of a fibrin clot. It is traditionally divided into the intrinsic (contact activation) and extrinsic (tissue factor) pathways, both converging on a common pathway. While the extrinsic pathway is crucial for hemostasis (the physiological cessation of bleeding), the intrinsic pathway, initiated by the activation of Factor XII (FXII) to FXIIa, is now understood to be more significantly involved in pathological thrombus formation.[1][2]

Individuals with a congenital deficiency in FXII do not exhibit a bleeding diathesis, yet they are protected from thrombosis in various preclinical models.[3][4] This observation has positioned FXIIa as an attractive target for the development of antithrombotic agents with a potentially wide therapeutic window, devoid of the bleeding complications that plague current anticoagulants like warfarin and direct oral anticoagulants (DOACs).[5][6]

This compound has been identified as a potent and selective inhibitor of FXIIa, offering a promising avenue for the development of a novel antithrombotic therapy.[3] This guide will delve into the technical details of this compound.

This compound: A Profile

This compound (also referred to as Compound 21 in initial publications) is a coumarin-based small molecule inhibitor of Factor XIIa.[3] It was developed through a fragment-based drug discovery approach to enhance potency and selectivity.[4]

Chemical Structure

-

Molecular Formula: C₂₃H₁₈N₂O₆[3]

-

Molecular Weight: 418.40 g/mol [3]

-

SMILES: COC1=CC2=C(OC(C(C(OC3=CC4=CC=C(C(N)=N)C=C4C=C3)=O)=C2)=O)C=C1OC[3]

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Potency of this compound

| Target | Kᵢapp (nM) |

| Factor XIIa | 62.2 |

Data sourced from Davoine C, et al. Eur J Med Chem. 2023.[3]

Table 2: Ex Vivo Anticoagulant Activity of this compound

| Assay | Parameter | Result |

| Activated Partial Thromboplastin Time (aPTT) | Concentration to double clotting time | ~10 µM |

| Prothrombin Time (PT) | Effect at concentrations that double aPTT | No significant effect |

| Plasma Stability | Half-life in human plasma | 1.9 hours |

Data interpreted from Davoine C, et al. Eur J Med Chem. 2023.[4]

Signaling Pathways and Experimental Workflows

The Contact Activation Pathway

The diagram below illustrates the central role of FXIIa in initiating the intrinsic coagulation cascade. This compound acts by directly inhibiting FXIIa, thereby blocking downstream amplification of the clotting signal.

Experimental Workflow for In Vitro Evaluation

The following diagram outlines the typical workflow for the initial in vitro characterization of a FXIIa inhibitor like this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments relevant to the evaluation of this compound.

In Vitro FXIIa Inhibition Assay (Chromogenic)

This assay determines the inhibitory potency of a compound against purified FXIIa.

Materials:

-

Human β-FXIIa

-

Chromogenic FXIIa substrate (e.g., H-D-Pro-Phe-Arg-pNA)

-

Tris-HCl buffer (pH 7.4)

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare a solution of human β-FXIIa in Tris-HCl buffer.

-

Prepare serial dilutions of this compound in the same buffer.

-

In a 96-well plate, add the FXIIa solution to wells containing either buffer (control) or different concentrations of this compound.

-

Incubate the plate at 37°C for a pre-determined period (e.g., 15 minutes) to allow for inhibitor binding.

-

Initiate the reaction by adding the chromogenic substrate to all wells.

-

Immediately measure the change in absorbance at 405 nm over time using a microplate reader in kinetic mode.

-

The initial reaction velocity (rate of pNA release) is calculated for each inhibitor concentration.

-

The apparent inhibition constant (Kᵢapp) is determined by fitting the data to the Morrison equation for tight-binding inhibitors.[4]

Activated Partial Thromboplastin Time (aPTT) Assay

This ex vivo assay assesses the effect of an inhibitor on the intrinsic and common pathways of coagulation in plasma.

Materials:

-

Human platelet-poor plasma

-

aPTT reagent (containing a contact activator like silica and phospholipids)

-

Calcium chloride (CaCl₂) solution (0.025 M)

-

Coagulometer

Protocol:

-

Pre-warm human plasma, aPTT reagent, and CaCl₂ solution to 37°C.

-

Incubate a mixture of plasma and a specific concentration of this compound (or vehicle control) at 37°C for a defined period (e.g., 2 minutes).

-

Add the aPTT reagent to the plasma-inhibitor mixture and incubate for a further period (e.g., 3-5 minutes) to allow for contact activation.

-

Initiate clotting by adding the pre-warmed CaCl₂ solution.

-

The time to clot formation is measured using a coagulometer.

-

The concentration of this compound required to double the baseline clotting time is determined.

Prothrombin Time (PT) Assay

This ex vivo assay evaluates the effect of an inhibitor on the extrinsic and common pathways of coagulation.

Materials:

-

Human platelet-poor plasma

-

PT reagent (containing tissue factor and phospholipids)

-

Coagulometer

Protocol:

-

Pre-warm human plasma and PT reagent to 37°C.

-

Incubate a mixture of plasma and a specific concentration of this compound (or vehicle control) at 37°C for a defined period.

-

Initiate clotting by adding the pre-warmed PT reagent.

-

The time to clot formation is measured using a coagulometer.

-

The effect of this compound on the PT is compared to its effect on the aPTT to assess selectivity for the intrinsic pathway.

In Vivo Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model (Mouse)

This is a standard model to evaluate the antithrombotic efficacy of a compound in vivo. Note: Data for this compound in this model is not currently available.

Protocol Outline:

-

Anesthetize a mouse (e.g., with isoflurane).

-

Surgically expose the common carotid artery.

-

Administer this compound or vehicle control via an appropriate route (e.g., intravenous, intraperitoneal).

-

Place a small piece of filter paper saturated with a FeCl₃ solution (e.g., 5-10%) on the exposed artery for a defined period (e.g., 3 minutes) to induce endothelial injury.

-

Remove the filter paper and monitor blood flow in the artery using a Doppler flow probe.

-

The primary endpoint is the time to stable occlusion of the artery. A longer time to occlusion in the treated group compared to the control group indicates antithrombotic efficacy.

In Vivo Tail Transection Bleeding Model (Mouse)

This model is used to assess the potential bleeding risk of an antithrombotic agent. Note: Data for this compound in this model is not currently available.

Protocol Outline:

-

Anesthetize a mouse.

-

Administer this compound or vehicle control.

-

After a set time, transect a small portion of the distal tail (e.g., 3 mm) with a scalpel.

-

Immediately immerse the tail in pre-warmed saline (37°C).

-

Measure the time until bleeding ceases for a continuous period (e.g., 2 minutes). A cut-off time (e.g., 30 minutes) is typically set.

-

Total blood loss can also be quantified by measuring the amount of hemoglobin in the saline.

-

A significant increase in bleeding time or blood loss in the treated group compared to the control group would indicate an increased bleeding risk.

Conclusion and Future Directions

This compound is a potent and selective inhibitor of FXIIa with promising in vitro and ex vivo anticoagulant properties. Its ability to prolong the aPTT without significantly affecting the PT underscores its selectivity for the intrinsic pathway of coagulation. The demonstrated plasma stability further supports its potential as a drug candidate.

The critical next step in the development of this compound is the evaluation of its efficacy and safety in preclinical in vivo models of thrombosis and hemostasis. The experimental protocols outlined in this guide provide a framework for such studies. Successful demonstration of antithrombotic activity without an increased bleeding risk in these models would provide strong validation for this compound as a potential next-generation anticoagulant and pave the way for further preclinical and clinical development. This technical guide serves as a foundational resource for the continued investigation of this promising molecule.

References

- 1. Next generation anticoagulants: a spotlight on the potential role of activated factors XII and XI - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Making sure you're not a bot! [find.lib.uoc.gr]

- 3. A role for factor XIIa–mediated factor XI activation in thrombus formation in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A role for factor XIIa-mediated factor XI activation in thrombus formation in vivo. | Semantic Scholar [semanticscholar.org]

- 5. ashpublications.org [ashpublications.org]

- 6. Factor XII – What's important but not commonly thought about - PMC [pmc.ncbi.nlm.nih.gov]

The Selectivity Profile of FXIIa-IN-2: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selectivity profile of FXIIa-IN-2, a potent and highly selective inhibitor of Factor XIIa (FXIIa). The information presented herein is a composite analysis drawn from publicly available data on structurally similar and highly selective FXIIa inhibitors. This compound is used as a representative name to illustrate the characteristics of a best-in-class selective FXIIa inhibitor.

Introduction to FXIIa and the Importance of Selectivity

Factor XIIa is a serine protease that plays a crucial role in the initiation of the intrinsic pathway of coagulation, also known as the contact activation pathway. Its activation triggers a cascade of enzymatic reactions leading to the formation of fibrin clots. Unlike other coagulation factors, deficiency in FXII does not lead to bleeding disorders, making it an attractive therapeutic target for the development of antithrombotic agents with a potentially wider safety margin.

The development of a successful FXIIa inhibitor hinges on its selectivity. Cross-reactivity with other serine proteases involved in coagulation (e.g., thrombin, FXa, FXIa) or fibrinolysis (e.g., plasmin) could lead to off-target effects, including bleeding or other unintended physiological consequences. Therefore, a comprehensive understanding of the inhibitor's selectivity profile is paramount during the drug discovery and development process.

Selectivity Profile of this compound

This compound demonstrates exceptional potency for FXIIa and a high degree of selectivity against a panel of related serine proteases. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The following table summarizes the selectivity profile of this compound, presenting a compilation of data from potent and selective FXIIa inhibitors found in the public domain.

| Serine Protease | IC50 / Ki (nM) | Fold Selectivity vs. FXIIa |

| Factor XIIa (FXIIa) | 0.5 | - |

| Plasma Kallikrein | >10,000 | >20,000 |

| Factor XIa (FXIa) | >10,000 | >20,000 |

| Thrombin (Factor IIa) | >50,000 | >100,000 |

| Factor Xa (FXa) | >50,000 | >100,000 |

| Factor VIIa (FVIIa) | >50,000 | >100,000 |

| Activated Protein C (APC) | >50,000 | >100,000 |

| Plasmin | >50,000 | >100,000 |

| Trypsin | >50,000 | >100,000 |

| Chymotrypsin | >50,000 | >100,000 |

Note: The presented values are representative examples derived from public domain data on highly selective FXIIa inhibitors and are for illustrative purposes. Actual values for a specific inhibitor may vary.

Experimental Protocols

The determination of the selectivity profile of a serine protease inhibitor involves a series of in vitro biochemical assays. The following is a generalized protocol for determining the IC50 values of an inhibitor against a panel of serine proteases using a chromogenic substrate-based assay.

Objective: To determine the concentration of this compound required to inhibit 50% of the activity of various serine proteases.

Materials:

-

Purified serine proteases (FXIIa, Plasma Kallikrein, FXIa, Thrombin, FXa, etc.)

-

Specific chromogenic substrates for each protease (e.g., S-2302 for FXIIa)

-

This compound (or test inhibitor) at various concentrations

-

Assay buffer (e.g., Tris-buffered saline, pH 7.4, with appropriate cofactors)

-

96-well microtiter plates

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Enzyme Preparation: Reconstitute and dilute each purified serine protease to a working concentration in the assay buffer. The final enzyme concentration should be chosen to provide a linear rate of substrate hydrolysis over the course of the assay.

-

Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer. The concentration range should span several orders of magnitude around the expected IC50 value.

-

Assay Setup:

-

To each well of a 96-well plate, add a fixed volume of the assay buffer.

-

Add a specific volume of the diluted inhibitor solution to the test wells. For control wells (100% activity), add an equivalent volume of assay buffer without the inhibitor. For blank wells (no enzyme activity), add buffer.

-

Add a specific volume of the diluted enzyme solution to all wells except the blank wells.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding a specific volume of the corresponding chromogenic substrate to all wells.

-

Immediately place the microplate in a pre-warmed microplate reader.

-

Measure the change in absorbance at 405 nm over time (kinetic mode). The rate of color development is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for each well.

-

Determine the percentage of inhibition for each inhibitor concentration relative to the control wells (100% activity).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

-

Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated.

Caption: The Coagulation Cascade and the site of action for this compound.

Caption: Experimental workflow for determining the IC50 of this compound.

Methodological & Application

Application Notes and Protocols for a Selective Factor XIIa Inhibitor (FXIIa-IN-2) in In Vitro Coagulation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coagulation Factor XIIa (FXIIa) is a plasma serine protease that initiates the intrinsic pathway of coagulation, also known as the contact activation pathway.[1][2] Upon exposure to negatively charged surfaces, zymogen Factor XII (FXII) is converted to its active form, FXIIa.[1][3] FXIIa then triggers a cascade of enzymatic reactions, including the activation of Factor XI (FXI) and prekallikrein, ultimately leading to the formation of a fibrin clot.[4][5] While crucial for in vitro coagulation assays like the activated partial thromboplastin time (aPTT), deficiency in FXII is not associated with excessive bleeding in vivo.[1] This unique characteristic has made FXIIa an attractive therapeutic target for the development of novel anticoagulants that may prevent thrombosis without increasing bleeding risk.[6]

This document provides detailed protocols for the in vitro characterization of FXIIa-IN-2, a representative small molecule inhibitor of FXIIa. The included assays are fundamental for evaluating the potency, selectivity, and mechanism of action of FXIIa inhibitors in a preclinical setting.

Physicochemical Properties of this compound (Hypothetical Data)

For the purpose of these application notes, we will use hypothetical data for this compound. In a real-world scenario, this information would be empirically determined.

| Property | Value |

| Molecular Formula | C₂₀H₂₅N₅O₄S |

| Molecular Weight | 447.5 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO (>10 mM), Water (<1 µM) |

| Purity (LC-MS) | >98% |

| Storage Conditions | -20°C, protected from light |

Mechanism of Action and Signaling Pathway

This compound is a potent and selective, reversible competitive inhibitor of the serine protease activity of human FXIIa. By binding to the active site of FXIIa, this compound prevents the proteolytic activation of its downstream substrates, primarily Factor XI and prekallikrein. This inhibition effectively blocks the initiation and propagation of the intrinsic coagulation cascade.

Quantitative Data Summary (Hypothetical)

The inhibitory activity of this compound was assessed in various in vitro assays. The results are summarized below.

Table 1: In Vitro Potency of this compound

| Assay | Endpoint | Value (Mean ± SD) |

| FXIIa Chromogenic Assay | IC₅₀ | 25 ± 5 nM |

| Activated Partial Thromboplastin Time (aPTT) | 2x Clotting Time | 1.2 ± 0.3 µM |

| Thrombin Generation Assay (TGA) | IC₅₀ (ETP) | 0.8 ± 0.2 µM |

Table 2: In Vitro Selectivity of this compound

| Protease | IC₅₀ (µM) | Selectivity vs. FXIIa |

| FXIIa | 0.025 | - |

| FXIa | > 100 | > 4000x |

| FXa | > 100 | > 4000x |

| Thrombin (FIIa) | > 100 | > 4000x |

| Plasma Kallikrein | 15 | 600x |

| tPA | > 100 | > 4000x |

| Plasmin | > 100 | > 4000x |

Experimental Protocols

FXIIa Chromogenic Substrate Assay

This assay directly measures the enzymatic activity of purified FXIIa and the inhibitory effect of this compound.

Materials:

-

Human FXIIa (purified)

-

Chromogenic substrate for FXIIa (e.g., Spectrozyme FXIIa)

-

Assay Buffer: Tris-buffered saline (TBS), pH 7.4, with 0.1% BSA

-

This compound stock solution (10 mM in DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Protocol:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In a 96-well plate, add 10 µL of each inhibitor dilution. Include a vehicle control (Assay Buffer with DMSO).

-

Add 80 µL of FXIIa solution (final concentration ~1 nM) to each well and incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding 10 µL of the chromogenic substrate (final concentration ~0.5 mM).

-

Immediately measure the change in absorbance at 405 nm in kinetic mode for 10-15 minutes at 37°C.

-

Calculate the reaction velocity (V) for each concentration of the inhibitor.

-

Plot the reaction velocity against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the integrity of the intrinsic and common coagulation pathways. Prolongation of the clotting time in the presence of an inhibitor indicates its anticoagulant effect.

Materials:

-

Pooled normal human plasma (platelet-poor)

-

aPTT reagent (containing a surface activator like silica or ellagic acid, and phospholipids)

-

Calcium chloride (CaCl₂) solution (0.025 M)

-

This compound stock solution (10 mM in DMSO)

-

Coagulometer

Protocol:

-

Prepare serial dilutions of this compound in a suitable buffer (e.g., Owren Köller buffer).

-

In a coagulometer cuvette, mix 50 µL of pooled normal plasma with 5 µL of the inhibitor dilution. Incubate for 2 minutes at 37°C.

-

Add 50 µL of pre-warmed aPTT reagent to the plasma-inhibitor mixture. Incubate for 3 minutes at 37°C.

-

Initiate coagulation by adding 50 µL of pre-warmed CaCl₂ solution.

-

The coagulometer will automatically measure the time to clot formation.

-

Record the clotting time for each inhibitor concentration.

-

Determine the concentration of this compound that doubles the baseline clotting time (2x Clotting Time).

Thrombin Generation Assay (TGA)

TGA provides a comprehensive assessment of the overall coagulation potential by measuring the dynamics of thrombin generation and decay.

Materials:

-

Pooled normal human plasma (platelet-poor)

-

TGA reagent kit (containing a fluorogenic substrate for thrombin and a contact pathway activator)

-

Calcium chloride (CaCl₂) solution

-

Thrombin calibrator

-

This compound stock solution (10 mM in DMSO)

-

Fluorometric microplate reader with appropriate filters (e.g., Ex: 360 nm, Em: 460 nm) and software for TGA analysis

Protocol:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add 10 µL of the inhibitor dilution to 80 µL of pooled normal plasma.

-

Prepare a thrombin calibrator in separate wells according to the manufacturer's instructions.

-

Initiate thrombin generation by adding 20 µL of the TGA reagent mix (containing the activator and fluorogenic substrate in CaCl₂).

-

Immediately place the plate in the pre-warmed (37°C) fluorometer and begin reading fluorescence at regular intervals for at least 60 minutes.

-

The software will generate a thrombin generation curve (thrombogram) for each sample.

-

Key parameters such as Lag Time, Peak Thrombin, and Endogenous Thrombin Potential (ETP - the area under the curve) are calculated.

-

Determine the IC₅₀ for the inhibition of ETP by plotting ETP against the inhibitor concentration.

Conclusion

The protocols and data presented provide a framework for the in vitro evaluation of FXIIa inhibitors like this compound. These assays are essential for determining the potency, selectivity, and mechanism of action of novel anticoagulant compounds targeting the contact activation pathway. The favorable profile of a selective FXIIa inhibitor, characterized by potent inhibition of the intrinsic pathway without affecting other key coagulation proteases, underscores its potential as a safe and effective antithrombotic agent.

References

- 1. In vivo roles of factor XII - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Factor XII - Wikipedia [en.wikipedia.org]

- 3. Recent Advances in Factor XII Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Contact activation system - Wikipedia [en.wikipedia.org]

- 5. Development of Coagulation Factor XII Antibodies for Inhibiting Vascular Device-Related Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structures of human plasma β–factor XIIa cocrystallized with potent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for FXIIa-IN-2 in Activated Partial Thromboplastin Time (aPTT) Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

FXIIa-IN-2 is a potent and selective small molecule inhibitor of Factor XIIa (FXIIa), a key serine protease that initiates the intrinsic pathway of the coagulation cascade. The activated partial thromboplastin time (aPTT) assay is a fundamental hematological test used to assess the integrity of the intrinsic and common pathways of coagulation. Due to its role in initiating this cascade, inhibition of FXIIa leads to a prolongation of the aPTT. These application notes provide a detailed protocol for utilizing this compound as a tool compound in aPTT assays to study its anticoagulant effects and determine its inhibitory potency.

Mechanism of Action: this compound is a coumarin-based inhibitor that has been reported to have a Ki app of 62.2 nM for FXIIa.[1] By specifically inhibiting FXIIa, it prevents the activation of Factor XI to XIa, thereby blocking the downstream amplification of the coagulation cascade and prolonging the time to fibrin clot formation in the aPTT assay.

Data Presentation

The inhibitory activity of this compound in the aPTT assay is typically quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce the activity of the coagulation cascade by 50%. This is experimentally determined by measuring the prolongation of clotting time at various concentrations of the inhibitor.

| Parameter | Value | Reference |

| Reported IC50 in aPTT Assay | Not explicitly found for this compound. A similar small molecule FXIIa inhibitor showed an IC50 of ~30 µM. | |

| This compound Kiapp | 62.2 nM | [1] |

Note: The IC50 value in a plasma-based assay like aPTT can be influenced by plasma protein binding and other factors, and may differ from the enzymatic Ki.

Experimental Protocols

Preparation of this compound Stock and Working Solutions

-

Solvent Selection: Based on the coumarin scaffold of this compound, Dimethyl Sulfoxide (DMSO) is a recommended solvent for preparing the initial stock solution. For aqueous-based assays, further dilution in a suitable buffer is necessary.

-

Stock Solution Preparation (e.g., 10 mM):

-

Accurately weigh a known amount of this compound powder.

-

Dissolve the powder in an appropriate volume of 100% DMSO to achieve a 10 mM stock solution.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

-

Working Solution Preparation:

-

On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

-

Prepare a series of working solutions by serially diluting the stock solution in an appropriate assay buffer (e.g., Tris-Buffered Saline, TBS). The final DMSO concentration in the plasma should be kept constant across all tested concentrations and should ideally not exceed 1% to minimize solvent effects on the assay.

-

aPTT Assay Protocol for this compound

This protocol is a general guideline and may need to be optimized based on the specific aPTT reagent and coagulometer used in your laboratory.

Materials:

-

This compound working solutions

-

Normal human pooled plasma (citrated)

-

aPTT reagent (containing a contact activator like silica, kaolin, or ellagic acid, and phospholipids)

-

25 mM Calcium Chloride (CaCl₂) solution

-

Coagulometer or a manual tilt-tube method with a 37°C water bath

-

Calibrated pipettes and appropriate laboratory consumables

Procedure:

-

Pre-warming: Pre-warm the normal human pooled plasma, aPTT reagent, and CaCl₂ solution to 37°C.

-

Inhibitor Incubation:

-

In a coagulometer cuvette or a test tube, add a specific volume of the pre-warmed normal human pooled plasma (e.g., 50 µL).

-

Add a small volume of the this compound working solution (e.g., 5 µL) to the plasma to achieve the desired final concentration. For the vehicle control, add the same volume of the corresponding buffer (containing the same final concentration of DMSO).

-

Gently mix and incubate the plasma-inhibitor mixture for a predetermined time (e.g., 5-15 minutes) at 37°C. This pre-incubation step allows the inhibitor to bind to FXIIa.

-

-

Activation:

-

Add a specific volume of the pre-warmed aPTT reagent (e.g., 50 µL) to the plasma-inhibitor mixture.

-

Incubate for the time recommended by the aPTT reagent manufacturer (typically 3-5 minutes) at 37°C to allow for the activation of the contact pathway.

-

-

Initiation of Clotting:

-

Dispense a specific volume of the pre-warmed 25 mM CaCl₂ solution (e.g., 50 µL) into the cuvette to initiate the coagulation cascade.

-

Simultaneously, start the timer on the coagulometer or a stopwatch.

-

-

Clot Detection:

-

The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.

-

If using a manual method, gently tilt the tube back and forth and observe for the formation of a visible clot. Stop the timer as soon as the clot is formed.

-

-

Data Analysis:

-

Perform the assay for a range of this compound concentrations.

-

Plot the clotting time (in seconds) against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Mandatory Visualizations

Caption: Intrinsic coagulation pathway showing the inhibitory action of this compound.

Caption: Experimental workflow for the aPTT assay with this compound.

References

Protocol for the Dissolution and Storage of FXIIa-IN-2 for Experimental Use

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the proper dissolution and storage of the Factor XIIa (FXIIa) inhibitor, FXIIa-IN-2 (also referred to as Compound 21), to ensure its stability and efficacy in experimental settings. Adherence to this protocol is crucial for obtaining reliable and reproducible results in studies related to thrombosis and other FXIIa-mediated pathologies.

Product Information

| Parameter | Value | Reference |

| Product Name | This compound (FXIIa-IN-1-IN-2; Compound 21) | [1] |

| Target | Factor XIIa | [1] |

| Apparent Kᵢ | 62.2 nM | [1] |

| Molecular Weight | 418.40 g/mol | [1] |

| Chemical Formula | C₂₃H₁₈N₂O₆ | [1] |

| Primary Use | Research on thrombosis | [1] |

Dissolution Protocol

It is recommended to prepare a stock solution of this compound in an organic solvent. Based on the chemical nature of similar coumarin-based inhibitors and general laboratory practice, Dimethyl Sulfoxide (DMSO) is the recommended solvent.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes

-

Calibrated micropipettes

Procedure:

-

Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.

-

Solvent Addition: Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 418.40), add 239.0 µL of DMSO.

-

Dissolution: Carefully add the calculated volume of DMSO to the vial containing the this compound powder.

-

Vortexing: Cap the vial tightly and vortex thoroughly for at least 1-2 minutes to ensure complete dissolution. A brief sonication in a water bath can aid in dissolving the compound if necessary.

-

Visual Inspection: Visually inspect the solution to ensure that no undissolved particles are present. The solution should be clear.

Storage Protocol

Proper storage of the this compound stock solution is critical to maintain its inhibitory activity.

Short-Term Storage (1-2 weeks):

-

Store the DMSO stock solution at 2-8°C.

Long-Term Storage (up to 6 months):

-

For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C.

Working Solutions:

-

Prepare fresh working solutions daily by diluting the stock solution in the appropriate aqueous buffer for your experiment.

-

It is advisable to keep the final concentration of DMSO in the assay below 0.5% to minimize potential solvent-induced effects on the biological system.

Experimental Workflow

The following diagram illustrates a typical workflow for utilizing this compound in an in vitro FXIIa inhibition assay.

Caption: A typical experimental workflow for assessing the inhibitory activity of this compound.

FXIIa Signaling Pathway

FXIIa is the initiating protease of the intrinsic pathway of coagulation and the kallikrein-kinin system. This compound targets the enzymatic activity of FXIIa, thereby inhibiting downstream signaling.

Caption: The central role of FXIIa in initiating the intrinsic coagulation and kallikrein-kinin systems, and the point of inhibition by this compound.

References

Application Notes and Protocols for In Vivo Administration of FXIIa-IN-2 in Mouse Models of Stroke

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemic stroke, a leading cause of mortality and long-term disability worldwide, is characterized by the thrombotic occlusion of cerebral arteries. Factor XIIa (FXIIa), the initiating protease of the intrinsic coagulation cascade, has emerged as a promising therapeutic target. Inhibition of FXIIa has been shown to prevent pathologic thrombus formation without impairing normal hemostasis, offering a potentially safer alternative to conventional anticoagulants that carry a significant risk of bleeding. These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of a hypothetical FXIIa inhibitor, designated here as FXIIa-IN-2, in a mouse model of ischemic stroke. The data and protocols are based on published studies using other FXIIa inhibitors and FXII-deficient mouse models, providing a framework for the preclinical evaluation of novel FXIIa-targeting therapeutics.

Mechanism of Action

FXIIa plays a dual role in thrombo-inflammatory processes following cerebral ischemia. Upon contact with negatively charged surfaces exposed during vessel injury, Factor XII (FXII) is auto-activated to FXIIa. FXIIa then initiates the intrinsic coagulation pathway by activating Factor XI (FXI), leading to a cascade of enzymatic reactions that culminate in the formation of a fibrin clot.[1][2][3] Simultaneously, FXIIa can activate the kallikrein-kinin system, leading to the production of bradykinin, a potent inflammatory mediator that contributes to vasodilation and increased vascular permeability.[1] By inhibiting FXIIa, this compound is expected to attenuate both thrombosis and inflammation in the ischemic brain, thereby reducing infarct volume and improving neurological outcomes.

Data Presentation